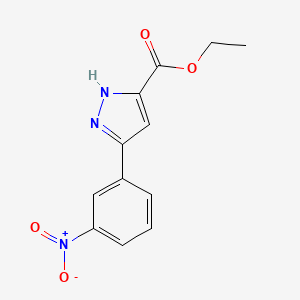

ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 1025724-57-5) is a pyrazole-based compound with the molecular formula C₁₂H₁₁N₃O₄ and a molecular weight of 261.24 g/mol . Its structure features a nitro group (-NO₂) at the meta position of the phenyl ring attached to the pyrazole core. This compound is synthesized via condensation reactions involving ethyl 3-amino-1H-pyrazole-5-carboxylate and nitro-substituted phenyl reagents, as seen in analogous syntheses of related esters . Key properties include a purity of 95% and an InChIKey of XRUYCGGHAQQEFP-UHFFFAOYSA-N .

Properties

IUPAC Name |

ethyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)11-7-10(13-14-11)8-4-3-5-9(6-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKHZBXGLAOVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Synthesis of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate

The synthesis of this compound typically involves the reaction of hydrazine with appropriate carbonyl compounds, followed by esterification processes. Various methodologies have been reported, including the use of diethyl oxalate and acetophenone derivatives under basic conditions to form the pyrazole scaffold. The synthesized compounds are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. In a study examining a series of substituted pyrazoles, it was found that certain derivatives exhibited significant anti-inflammatory activity in carrageenan-induced paw edema models in rats. The results indicated that modifications at the pyrazole scaffold could enhance anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The pyrazole ring system has been associated with various antimicrobial properties. Compounds derived from this compound have shown effectiveness against a range of bacterial and fungal strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways, making these compounds valuable candidates for developing new antimicrobial agents .

Antioxidant Effects

Research has demonstrated that derivatives of this compound possess antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. In vitro studies have shown that these derivatives can effectively reduce oxidative damage in cellular models .

Insecticidal Activity

The insecticidal properties of pyrazole derivatives have been explored, with some studies indicating that this compound exhibits significant activity against agricultural pests such as Aphis fabae. This suggests potential applications in agrochemicals for pest control, providing an eco-friendly alternative to conventional insecticides .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study on Anti-inflammatory Activity | Demonstrated significant reduction in paw edema using carrageenan model | Potential treatment for inflammatory diseases |

| Antimicrobial Activity Assessment | Effective against various bacterial strains | Development of new antimicrobial agents |

| Antioxidant Activity Evaluation | Exhibited strong radical scavenging capabilities | Prevention of oxidative stress-related conditions |

| Insecticidal Efficacy Trials | Showed high mortality rates in Aphis fabae | Use in agricultural pest management |

Mechanism of Action

The mechanism of action of ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

The following table summarizes key structural analogues and their substituent effects:

Key Observations :

- Hydroxyl vs. Nitro : The 2-hydroxyl derivative (2-OH) is less polar than nitro-substituted analogues, with applications in high-purity pharmaceutical intermediates .

- Hybrid Substituents : The 3-fluoro-4-methoxyphenyl derivative combines electron-withdrawing (F) and donating (OCH₃) groups, enabling fine-tuning of electronic properties for targeted activity .

Physical and Chemical Properties

Table 1: Comparative Physicochemical Data

Key Insights :

- Melting Points : Nitro-substituted derivatives generally exhibit higher melting points compared to alkyl or hydroxyl analogues due to stronger intermolecular interactions (e.g., dipole-dipole) .

- Solubility : Nitro groups reduce solubility in polar solvents (e.g., water) but enhance compatibility with DMF, a common solvent in coupling reactions .

Biological Activity

Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 250.22 g/mol

- Density : 1.35 g/cm³

- Boiling Point : 410.1°C at 760 mmHg

The compound features a pyrazole ring substituted with a nitrophenyl group and an ethyl carboxylate moiety, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Haemophilus influenzae | 0.49 - 31.25 μg/ml |

| Staphylococcus aureus | 7.81 - 62.5 μg/ml |

| Escherichia coli | 250 - 1000 μg/ml |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against Gram-negative bacteria .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit inflammatory responses in animal models, comparable to established anti-inflammatory drugs like indomethacin.

- In vivo Studies : The compound was tested in carrageenan-induced edema models, demonstrating significant inhibition of swelling and inflammatory markers .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

- Receptor Binding : Interaction with receptors involved in pain and inflammation modulation has been suggested, contributing to its analgesic effects .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study published in PubMed Central reported the effectiveness of pyrazole derivatives against Haemophilus spp., noting significant activity against biofilm-forming cells .

- Cytotoxicity Assessment : In vitro cytotoxicity tests showed no significant toxicity at concentrations up to 200 μg/ml, indicating a favorable safety profile for further development .

- Comparative Analysis : Research comparing various pyrazole derivatives indicated that this compound exhibits unique features due to its nitro substitution, enhancing its biological activity compared to other derivatives .

Q & A

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Dock the nitro group into hydrophobic pockets of target proteins (e.g., COX-2) to predict binding affinity .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding .

- QSAR Models : Use Hammett constants (σ = 0.71 for nitro) to correlate electronic effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.